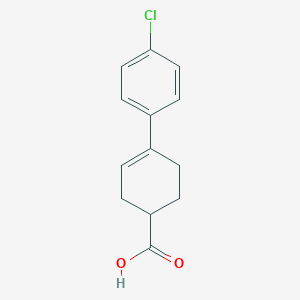
4-(4-Chlorophenyl)-cyclohex-3-enecarboxylic acid
Cat. No. B050566
Key on ui cas rn:
165317-79-3
M. Wt: 236.69 g/mol
InChI Key: PUEVPYKWPGVGGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05698548
Procedure details


Dissolve the product (1.75 g) from STEP 1 in THF (100 mL), treat with 40% H2SO4 (25 mL) and heat the reaction mixture at reflux for 5.5 h. Remove most of the solvent in vacuo, dilute the reaction mixture with water and extract with Et2O. Separate the organic layer and concentrate to give 4-(4-chlorophenyl)-cyclohex-3-enecarboxylic acid (1.36 g).
Name
product
Quantity
1.75 g
Type
reactant
Reaction Step One



Identifiers


|
REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2(O)[CH2:13][CH2:12][CH:11]([C:14]([O:16]CC)=[O:15])[CH2:10][CH2:9]2)=[CH:4][CH:3]=1.OS(O)(=O)=O>C1COCC1>[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([C:8]2[CH2:13][CH2:12][CH:11]([C:14]([OH:16])=[O:15])[CH2:10][CH:9]=2)=[CH:6][CH:7]=1
|
Inputs


Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
heat the reaction mixture
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
at reflux for 5.5 h
|
|
Duration
|
5.5 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Remove most of the solvent in vacuo
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
dilute the reaction mixture with water
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extract with Et2O
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Separate the organic layer
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrate
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC1=CC=C(C=C1)C1=CCC(CC1)C(=O)O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 1.36 g | |
| YIELD: CALCULATEDPERCENTYIELD | 92.8% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
